molecular formula C10H9NO2 B3242941 5-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 153999-60-1

5-Hydroxy-8-methylquinolin-2(1H)-one

Cat. No. B3242941
CAS RN: 153999-60-1
M. Wt: 175.18 g/mol
InChI Key: APHSHYHBJPRJPF-UHFFFAOYSA-N
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Description

5-Hydroxy-8-methylquinolin-2(1H)-one, commonly known as 5-HMQ, is a heterocyclic organic compound with a molecular formula of C10H9NO2. It is a yellow solid that is used in various chemical and biological applications. In recent years, the synthesis and application of 5-HMQ have gained significant attention in the scientific community due to its potential as a versatile building block in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 5-HMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. In particular, 5-HMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-HMQ has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-HMQ has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-HMQ in laboratory experiments is its versatility as a building block for the synthesis of various compounds. In addition, its fluorescent properties make it a useful tool for imaging and detection studies. However, one of the limitations of using 5-HMQ is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving 5-HMQ. One area of interest is the development of new anti-cancer agents based on the structure of 5-HMQ. In addition, there is potential for the use of 5-HMQ in the development of new materials, such as fluorescent polymers and sensors. Further research is needed to fully understand the mechanisms of action and potential applications of 5-HMQ.

Scientific Research Applications

5-HMQ has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of metal ions, as well as a precursor for the synthesis of biologically active compounds. In addition, 5-HMQ has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-hydroxy-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHSHYHBJPRJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorobenzene (28.6 ml) was added to N-(5-ethoxy-2-methylphenyl)cinnamamide (3.9 g, 14.8 mmol). While stirring the mixture in a hot bath (125° C.), aluminum chloride (9.2 g, 69.0 mmol) was added to the mixture, followed by stirring for 30 minutes. After the mixture was cooled, it was poured into ice-water, to which n-hexane was added. Precipitated crystals were collected. The crystals were dissolved in chloroform-methanol (4:1). The solution was dried and condensed. The resultant residue was washed with chloroform, then dissolved in chloroform-methanol (4:1) again. The solution was condensed again. The residue was washed with chloroform and then dissolved in methanol. The resultant solution was treated with activated carbon. 2.4 g of 5-hydroxy-8-methylcarbostyril was obtained as colorless crystals (92.7%).
Quantity
28.6 mL
Type
reactant
Reaction Step One
Name
N-(5-ethoxy-2-methylphenyl)cinnamamide
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 2
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 3
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 4
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 5
5-Hydroxy-8-methylquinolin-2(1H)-one
Reactant of Route 6
5-Hydroxy-8-methylquinolin-2(1H)-one

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